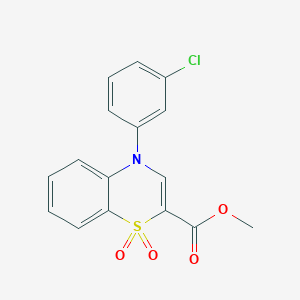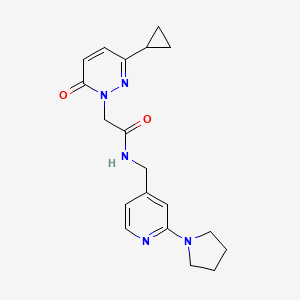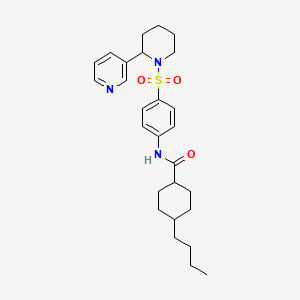![molecular formula C22H21N5O2S B2922621 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide CAS No. 852376-69-3](/img/structure/B2922621.png)
2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The structure of the compound is characterized by the presence of a 1,2,4-triazole ring . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .Physical And Chemical Properties Analysis
The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Compounds with structural elements similar to the specified chemical have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, novel derivatives have shown potent activity against various bacteria and fungi, suggesting potential for the development of new antimicrobial agents (Srinivas, 2016). This area of research is crucial for addressing the rising challenge of antibiotic resistance.
Insecticidal Properties
Research into related chemical structures has also explored their insecticidal properties. The synthesis of innovative heterocycles incorporating thiadiazole moieties and their assessment against the cotton leafworm, Spodoptera littoralis, highlight the potential of these compounds as insecticidal agents (Fadda et al., 2017). Such studies contribute to the development of new strategies for pest control in agriculture.
Antihistaminic Activity
The investigation into compounds with similar structures has revealed new classes of H1-antihistaminic agents. These agents have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential as therapeutic agents for allergic reactions (Alagarsamy et al., 2009).
Antioxidant and Anticancer Activities
Some derivatives have exhibited notable antioxidant and anticancer activities, with certain compounds being more cytotoxic against specific cancer cell lines. These findings suggest a promising avenue for cancer therapy and highlight the importance of further research in this area (Tumosienė et al., 2020).
Molecular Structure Studies
Studies on the synthesis, structure analysis, and energy frameworks of related compounds contribute to our understanding of their chemical properties and potential applications. Detailed analyses of molecular structures, including DFT calculations and Hirshfeld surface studies, provide insights into the interactions and stability of these compounds (Sallam et al., 2021).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential pharmacological activities. The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, could also be investigated .
Mecanismo De Acción
Target of Action
The compound, also known as 2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2-phenylethyl)acetamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to form specific interactions with different target receptors, thereby inhibiting their activity . For instance, in the case of anticancer activity, some derivatives of this class have been found to induce apoptosis in cancer cells through dual inhibition of PARP-1 and EGFR .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibition of enzymes like carbonic anhydrase can disrupt ion transport and fluid balance in cells, while inhibition of cholinesterase can affect neurotransmission . In the context of anticancer activity, the compound’s inhibition of PARP-1 and EGFR can disrupt DNA repair pathways and cell proliferation signals, respectively .
Result of Action
The compound’s action can result in various molecular and cellular effects depending on the target. For example, inhibition of enzyme activity can lead to changes in cellular processes regulated by these enzymes . In the case of anticancer activity, the compound has been found to induce apoptosis in cancer cells, upregulate pro-apoptotic genes like P53 and Bax, and downregulate anti-apoptotic genes like Bcl2 .
Propiedades
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-29-18-9-7-17(8-10-18)22-25-24-19-11-12-21(26-27(19)22)30-15-20(28)23-14-13-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWURNLKXWXMTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

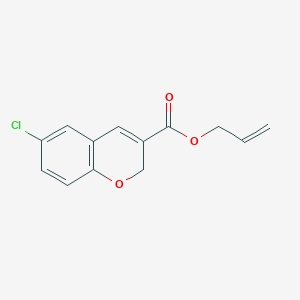
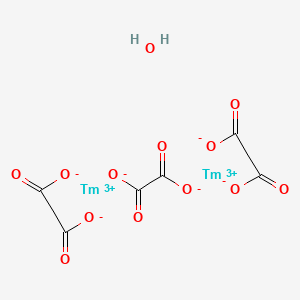
![N-(3-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2922542.png)
![N-(2-fluorophenyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2922545.png)
![N1-(3-methoxybenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2922547.png)
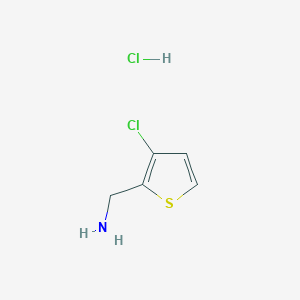
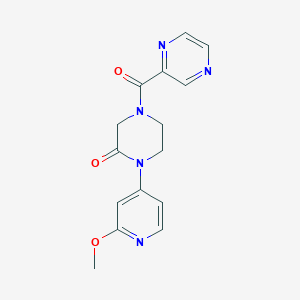
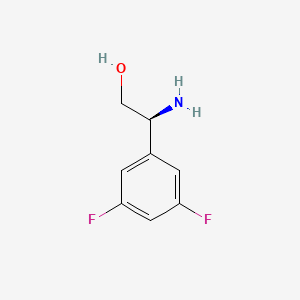
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-chlorophenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2922552.png)
![1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2922553.png)
